Leucomycin A4

Overview

Description

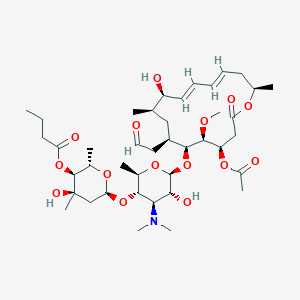

Leucomycin A4 (C41H67NO15; molecular weight 814.0) is a 16-membered macrolide antibiotic derived from Streptomyces kitasatoensis . Discovered in 1953, it belongs to the leucomycin complex, which comprises over 15 structurally related analogs, including A1, A3, A5, and A13 . This compound is distinguished by its 3-acetate and 4B-butanoate substituents, contributing to its enhanced antimicrobial potency compared to other analogs . It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 0.15 µg/ml) and select Gram-negative pathogens (e.g., Haemophilus influenzae, MIC = 0.15 µg/ml) . Industrially, it is utilized in veterinary medicine under the name kitasamycin A4 for controlling bacterial and mycoplasma infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of leucomycin A4 involves complex synthetic routes, including acetylation, and acid and alkaline hydrolysis. The structures of this compound and its related compounds are determined through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy .

Industrial Production Methods

Industrial production of this compound primarily relies on fermentation by the microorganism Streptomyces kitasatoensis. During the fermentation process, degradation products can be produced under acidic conditions, which may present toxicity and undesirable side effects .

Chemical Reactions Analysis

Types of Reactions

Leucomycin A4 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and various organic solvents. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various acetylated and deacetylated derivatives, which are characterized by their unique spectroscopic features .

Scientific Research Applications

Scientific Research Applications

Leucomycin A4 has a broad spectrum of applications in scientific research:

Chemistry

- Model Compound : this compound serves as a model compound for studying the structure and reactivity of macrocyclic lactone antibiotics. Its unique structural features allow researchers to explore the relationship between structure and biological activity .

Biology

- Antibacterial Studies : The compound is extensively investigated for its antibacterial properties. Research has demonstrated its effectiveness against various bacterial strains, making it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics .

Medicine

- Therapeutic Potential : this compound is explored for potential therapeutic uses in treating bacterial infections, especially those caused by resistant gram-positive bacteria. Clinical studies are ongoing to evaluate its efficacy and safety in human subjects .

Industry

- Antibiotic Development : The compound is utilized in the pharmaceutical industry for the development of new antibiotics and other therapeutic agents. Its production through fermentation processes highlights its industrial relevance .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound revealed significant activity against clinical isolates of Staphylococcus aureus. The results indicated that this compound could serve as an effective alternative treatment option in cases where traditional antibiotics fail due to resistance .

Case Study 2: Structural Modifications

Research on structural modifications of this compound demonstrated that alterations at specific positions on the mycarose sugar moiety can enhance its binding affinity to bacterial ribosomes. Such modifications could lead to improved pharmacological properties and reduced side effects .

Table 1: Antibacterial Activity of this compound Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Effective against resistant strains |

| Bacillus subtilis | 0.25 µg/mL | Strong activity observed |

| Corynebacterium diphtheriae | 0.75 µg/mL | Potential therapeutic target |

| Neisseria gonorrhoeae | 1.0 µg/mL | Limited efficacy noted |

| Haemophilus influenzae | 0.5 µg/mL | Effective against clinical isolates |

Table 2: Comparison of Structural Variants of Leucomycin

| Variant | Structural Modification | Biological Activity |

|---|---|---|

| Leucomycin A3 | 4-O-isovaleryl group | Moderate activity |

| This compound | 4-O-n-butyryl group | High activity |

| Leucomycin A6 | 4-O-propionyl group | Variable activity |

Mechanism of Action

Leucomycin A4 exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, and the pathways involved in its mechanism of action are related to the inhibition of peptide bond formation .

Comparison with Similar Compounds

Structural and Functional Differences

Leucomycin A4 differs from its analogs primarily in substituent groups and side-chain modifications, which directly influence bioactivity:

MIC values against *S. aureus, B. subtilis, and H. influenzae.

Key Findings:

Potency: this compound demonstrates superior activity compared to A1 and A7, likely due to its optimized 4B-butanoate group enhancing ribosomal binding .

Resistance Profile : Unlike erythromycin, leucomycin analogs retain activity against certain macrolide-resistant strains (e.g., erythromycin-resistant S. aureus) .

Structural-Activity Relationship (SAR): C6 Ethylaldehyde Group: Critical for antimicrobial activity; derivatives lacking this group (e.g., 18-OH analogs) show reduced potency . O-Acyl Modifications: Longer acyl chains (e.g., hexanoate in A7) improve ribosome binding but may reduce stability due to hydrolysis .

Biological Activity

Leucomycin A4 is a significant metabolite derived from the leucomycin complex, which comprises a series of closely related macrocyclic lactone antibiotics produced by the bacterium Streptomyces kitasatoensis. Discovered in 1953, this compound is recognized for its potency against various bacterial strains, particularly Gram-positive bacteria, and is utilized in veterinary medicine for the treatment of infections caused by mycoplasma, leptospira, and other pathogens .

This compound exhibits limited solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). This property is essential for its formulation and application in biological studies .

Table 1: Solubility Profile of this compound

| Solvent | Solubility |

|---|---|

| Water | Limited |

| Ethanol | Soluble |

| Methanol | Soluble |

| DMF | Soluble |

| DMSO | Soluble |

Antimicrobial Properties

This compound has demonstrated significant antibacterial activity against a range of pathogens. Its primary mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolide antibiotics. This action disrupts bacterial growth and replication.

Efficacy Against Bacterial Strains

Research indicates that this compound is effective against several Gram-positive bacteria, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Mycoplasma species

In comparative studies, it has been shown that this compound possesses a higher potency than some of its analogs within the leucomycin complex .

Cytotoxicity and Antiproliferative Effects

Recent studies have also explored the cytotoxic effects of this compound on human cancer cell lines. Notably, it has shown moderate antiproliferative activity against:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

These findings suggest potential applications in oncology, although further research is needed to fully elucidate its mechanisms and efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, derivatives with specific substituents have exhibited varying levels of activity. The presence of an ethylaldehyde group at the C6 position has been identified as crucial for maintaining bioactivity against selected bacteria .

Table 2: Biological Activity of this compound and Its Derivatives

| Compound | Activity Level | Target Cells |

|---|---|---|

| This compound | Moderate | Gram-positive bacteria |

| Derivative 1 | Low | HeLa |

| Derivative 2 | High | MCF-7 |

| Derivative 3 | Moderate | PC-3 |

Case Studies and Research Findings

Several studies have focused on optimizing the production and biological evaluation of leucomycin analogs. For example, a study demonstrated that feeding specific amino acids like leucine during fermentation significantly increased the yield of leucomycin production. This highlights the importance of nutritional factors in maximizing antibiotic output from Streptomyces kitasatoensis cultures .

Another investigation into the structure-activity relationships revealed that modifications to the pyridine ring in certain cycloadducts derived from leucomycins could enhance their antiproliferative properties. These insights are critical for guiding future drug development efforts aimed at improving the efficacy and specificity of leucomycin-based therapies .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity of Leucomycin A4 samples?

High-performance liquid chromatography (HPLC) with a purity threshold >99% is the gold standard for verifying this compound sample integrity. Researchers should use reverse-phase C18 columns and methanol/water gradients for optimal separation, referencing retention times against authenticated standards. Cross-validation with mass spectrometry (MS) can further confirm molecular identity and detect trace impurities .

Q. What are the primary storage conditions to maintain this compound stability?

this compound should be stored at -20°C in anhydrous, light-protected vials. For short-term use, aliquots dissolved in ethanol, methanol, DMF, or DMSO should be prepared to minimize freeze-thaw cycles. Solvent choice should align with experimental protocols to avoid precipitation in aqueous buffers .

Q. How does this compound’s mechanism of action differ from other macrolide antibiotics?

this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to erythromycin. However, its macrocyclic lactone structure confers unique binding kinetics, potentially enhancing activity against macrolide-resistant strains. Comparative studies using ribosomal footprinting assays or cryo-EM can elucidate these differences .

Q. What are the key structural features of this compound that contribute to its antibiotic activity?

The 16-membered macrolide core with hydroxyl and methyl groups at positions C3, C4, and C5 is critical for ribosomal binding. Modifications to the mycaminose sugar moiety (e.g., acetylation) alter solubility and bioavailability. Structure-activity relationship (SAR) studies via semi-synthetic derivatization can isolate functional groups driving potency .

Advanced Research Questions

Q. How can researchers overcome the challenges associated with the limited water solubility of this compound in in vitro assays?

Solubility can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. For cell-based assays, pre-dissolving in ethanol followed by dilution in culture media (final ethanol ≤0.5%) minimizes cytotoxicity. Dynamic light scattering (DLS) should monitor aggregation, and negative controls must account for solvent effects .

Q. What strategies can resolve discrepancies in reported biological activities of this compound across studies?

Contradictory data often arise from variations in bacterial strains, assay conditions, or sample purity. Researchers should:

- Standardize protocols using CLSI/MIC guidelines.

- Validate compound purity via HPLC-MS.

- Replicate experiments with reference strains (e.g., Staphylococcus aureus ATCC 25923).

- Perform meta-analyses of historical data to identify confounding variables .

Q. What experimental approaches are suitable for elucidating the biosynthetic pathway of this compound in Streptomyces kitasatoensis?

Genome mining using antiSMASH or BLAST can identify polyketide synthase (PKS) clusters. Isotopic labeling (e.g., 13C-acetate) combined with NMR tracks precursor incorporation. CRISPR-Cas9 knockout libraries can disrupt candidate genes to assess their role in macrolide assembly .

Q. How can researchers design experiments to assess synergistic effects of this compound with other antibiotics against resistant strains?

Checkerboard assays or time-kill curves are optimal for evaluating synergy (e.g., with β-lactams or fluoroquinolones). Fractional inhibitory concentration indices (FICI ≤0.5) indicate synergy. Transcriptomic profiling (RNA-seq) post-treatment can identify pathways enhanced by combination therapy .

Q. Methodological Considerations

- Data Reproducibility : Document solvent preparation, storage conditions, and instrument calibration parameters to ensure cross-lab reproducibility .

- Comparative Analysis : Use tools like GraphPad Prism for statistical validation against literature data (e.g., Omura et al., 1968) .

- Ethical Reporting : Disclose conflicts of interest and adhere to antimicrobial stewardship guidelines when publishing efficacy data .

Properties

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTMRUKLMXPAKO-RXUUKHTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18361-46-1 | |

| Record name | Leucomycin A4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEUCOMYCIN A4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP88W7ZP3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.